molecular formula C9H13N3O3S B14847088 2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide

2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14847088
M. Wt: 243.29 g/mol
InChI Key: QZHOSJFHVUZWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide typically involves multi-step organic reactionsThe cyclopropoxy group can be introduced via a cyclopropanation reaction, and the sulfonamide group is usually added through a sulfonation reaction using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the cyclopropoxy and sulfonamide groups, making it less complex.

    5-Cyclopropoxypyridine: Does not contain the aminomethyl and sulfonamide groups.

    Pyridine-3-sulfonamide: Missing the aminomethyl and cyclopropoxy groups

Uniqueness

2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c10-4-8-9(16(11,13)14)3-7(5-12-8)15-6-1-2-6/h3,5-6H,1-2,4,10H2,(H2,11,13,14)

InChI Key

QZHOSJFHVUZWJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)CN)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.